Bis[2-(diphenylmethyl)phenyl]diselane
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Overview
Description
Bis[2-(diphenylmethyl)phenyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(diphenylmethyl)phenyl]diselane typically involves the reaction of diphenylmethyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows: [ 2 \text{Ph}_2\text{CHCl} + \text{Na}_2\text{Se}_2 \rightarrow (\text{Ph}_2\text{CH})_2\text{Se}_2 + 2 \text{NaCl} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(diphenylmethyl)phenyl]diselane can undergo oxidation reactions, forming selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[2-(diphenylmethyl)phenyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology and Medicine: The compound has shown potential in biological applications due to its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative damage. This property makes it a candidate for further research in the treatment of diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Mechanism of Action
The mechanism by which Bis[2-(diphenylmethyl)phenyl]diselane exerts its effects is primarily through its ability to interact with free radicals and other reactive oxygen species. The selenium atoms in the compound can undergo redox cycling, which allows them to neutralize free radicals and prevent oxidative damage. This redox activity is central to its antioxidant properties.
Comparison with Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Bis[2-(phenylmethyl)phenyl]diselane: A structurally related compound with slightly different substituents.
Uniqueness: Bis[2-(diphenylmethyl)phenyl]diselane is unique due to the presence of the diphenylmethyl groups, which can influence its reactivity and stability. This structural feature may enhance its antioxidant properties compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable reagent in organic synthesis and a promising candidate for further research in biology and medicine.
Properties
CAS No. |
88048-86-6 |
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Molecular Formula |
C38H30Se2 |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
1-benzhydryl-2-[(2-benzhydrylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C38H30Se2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-40-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37-38H |
InChI Key |
ZBXDWTDBNYEYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[Se][Se]C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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